(5-Pentylfuran-2-yl)methanamine;hydrochloride
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Overview
Description
(5-Pentylfuran-2-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Pentylfuran-2-yl)methanamine;hydrochloride typically involves the reaction of 5-pentylfuran-2-carboxaldehyde with an amine source under acidic conditions to form the corresponding amine derivative. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Pentylfuran-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and substituted amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-Pentylfuran-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cell wall synthesis and protein function in microorganisms .
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: This compound has similar structural features but with a phenyl group instead of a pentyl group.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound contains a pyridine ring and has been investigated for its biological activities.
Uniqueness
(5-Pentylfuran-2-yl)methanamine;hydrochloride is unique due to its pentyl group, which imparts distinct physicochemical properties and biological activities compared to other furan derivatives.
Properties
IUPAC Name |
(5-pentylfuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-3-4-5-9-6-7-10(8-11)12-9;/h6-7H,2-5,8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWKQNCZJSPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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